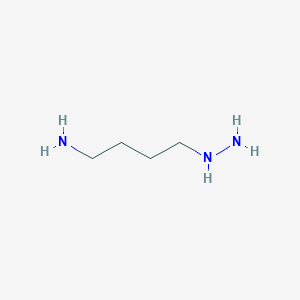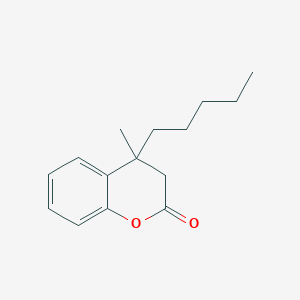
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, followed by reaction with various azoles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . Reaction conditions often involve the use of dry solvents and anhydrous catalysts to ensure high yields and purity of the final product .
Major Products Formed: The major products formed from these reactions include various coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, tetrazolyl, benzotriazolyl, thiol-imidazolyl, and thiol-triazolyl derivatives .
Applications De Recherche Scientifique
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various flavonoid derivatives . In biology, it is studied for its potential antioxidant and anti-inflammatory properties . In medicine, it is investigated for its potential use as an anti-cancer and anti-microbial agent . In industry, it is used in the production of certain perfumes and fabric conditioners .
Mécanisme D'action
The mechanism of action of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparaison Avec Des Composés Similaires
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is similar to other flavanones, such as 2-methyl-4-chromone and 5,7-dimethoxy-2H-1-benzopyran-2-one . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include various coumarin derivatives, which share the benzopyran-2-one skeleton but differ in their substitution patterns and biological activities .
Propriétés
Numéro CAS |
90778-44-2 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
4-methyl-4-pentyl-3H-chromen-2-one |
InChI |
InChI=1S/C15H20O2/c1-3-4-7-10-15(2)11-14(16)17-13-9-6-5-8-12(13)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
Clé InChI |
MSNHDJWVSBVUAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(CC(=O)OC2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


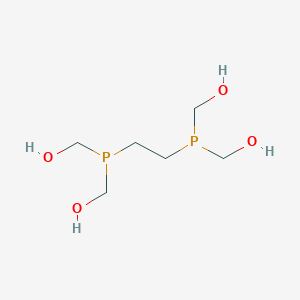

![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)

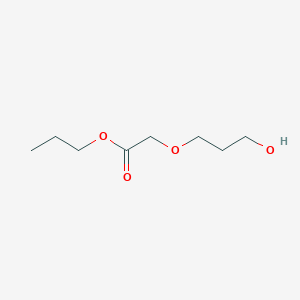
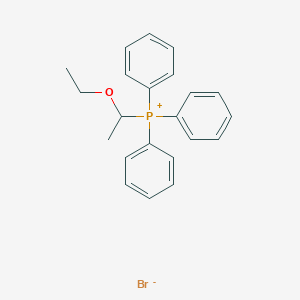
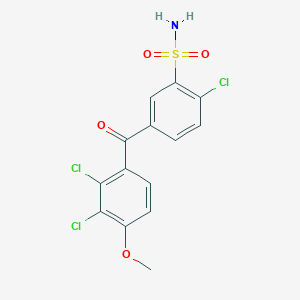
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
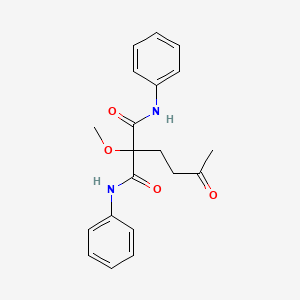
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
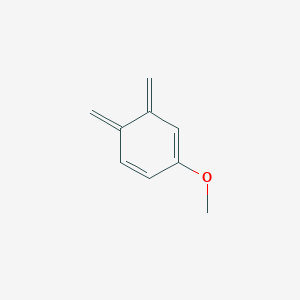
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
